molecular formula C23H37NO4 B14208416 N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine CAS No. 823195-88-6

N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine

Cat. No.: B14208416
CAS No.: 823195-88-6
M. Wt: 391.5 g/mol
InChI Key: ZVHDXRWVMYGECP-WFYHXULLSA-N
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Description

N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is a synthetic compound that combines a fatty acid chain with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with a fatty acid derivative. The reaction is carried out under controlled conditions to ensure the correct stereochemistry. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the fatty acid. The reaction is usually performed in an organic solvent such as dichloromethane at low temperatures to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The phenolic group of the tyrosine moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the fatty acid chain can be reduced to an alcohol.

    Substitution: The hydroxyl group of the tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study acylation reactions and stereochemistry.

    Biology: Investigated for its potential role in modifying protein functions through acylation.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the development of surfactants and emulsifiers.

Mechanism of Action

The mechanism by which N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine exerts its effects involves its ability to interact with biological membranes and proteins. The fatty acid chain allows it to integrate into lipid bilayers, while the tyrosine moiety can interact with protein active sites. This dual functionality enables it to modulate membrane properties and protein activities, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6R)-4,6-Dimethyldodecanoyl]-L-phenylalanine
  • N-[(6R)-4,6-Dimethyldodecanoyl]-L-tryptophan

Uniqueness

N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it particularly interesting for applications requiring specific interactions with proteins and membranes.

Properties

CAS No.

823195-88-6

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-[[(6R)-4,6-dimethyldodecanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H37NO4/c1-4-5-6-7-8-17(2)15-18(3)9-14-22(26)24-21(23(27)28)16-19-10-12-20(25)13-11-19/h10-13,17-18,21,25H,4-9,14-16H2,1-3H3,(H,24,26)(H,27,28)/t17-,18?,21+/m1/s1

InChI Key

ZVHDXRWVMYGECP-WFYHXULLSA-N

Isomeric SMILES

CCCCCC[C@@H](C)CC(C)CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCC(C)CC(C)CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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